molecular formula C8H5BrN2O2 B2596735 Methyl 5-bromo-6-cyanopyridine-3-carboxylate CAS No. 1805522-17-1

Methyl 5-bromo-6-cyanopyridine-3-carboxylate

Cat. No. B2596735
CAS RN: 1805522-17-1
M. Wt: 241.044
InChI Key: KXLHKTKXNRMHET-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “Methyl 5-bromo-6-cyanopyridine-3-carboxylate” is 1S/C8H5BrN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds like pinacol boronic esters have been used in various chemical reactions . Protodeboronation of these esters has been reported, utilizing a radical approach .


Physical And Chemical Properties Analysis

“this compound” is a powder that should be stored at room temperature .

Scientific Research Applications

Electrocatalytic Carboxylation

A novel electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 to 6-aminonicotinic acid in an ionic liquid was investigated. This process avoids the use of volatile and toxic solvents and catalysts, showing a potential application in green chemistry and carbon capture technologies (Feng et al., 2010).

Synthesis of Ligands

The synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid from 5′-methyl-6-bromo-2,2′-bipyridine was described. These ligands are well-suited for the complexation of lanthanide(III) cations, suggesting applications in materials science and coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).

Heterocyclic Scaffold Assembly

The reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli-type compounds under heating in DMF, leading to the assembly of tetra- and pentacyclic heterocyclic scaffolds, was explored. This method shows potential for the development of new antibacterial and antifungal agents (Lebedyeva et al., 2012).

Synthesis of Cyanouridines

A convenient route for the synthesis of 5-cyanouridine and its derivatives was developed, highlighting the versatility of cyanopyridines in nucleoside chemistry. This method could be beneficial for the synthesis of novel nucleoside analogs with potential therapeutic applications (Inoue & Ueda, 1978).

Crystal Structure and Cytotoxicity

The synthesis and crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide were reported, along with its cytotoxicity evaluation. This study provides insights into the design of novel compounds with potential applications in drug development and medicinal chemistry (Anuradha et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 5-bromo-6-cyanopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLHKTKXNRMHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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